molecular formula C26H34O11 B12797827 (2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol CAS No. 124612-88-0

(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol

Cat. No.: B12797827
CAS No.: 124612-88-0
M. Wt: 522.5 g/mol
InChI Key: VRDFUQQTQIRXIH-WTCHXSQLSA-N
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Description

The compound (2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol is a complex organic molecule characterized by multiple hydroxyl and methoxy groups. This compound is notable for its intricate structure, which includes a tetrahydronaphthalene core and a substituted oxane ring. Such compounds often exhibit significant biological activity and are of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

    Formation of the Tetrahydronaphthalene Core: This can be achieved through cyclization reactions, often starting from simpler aromatic precursors.

    Introduction of Hydroxyl and Methoxy Groups: Functional group transformations such as hydroxylation and methylation are crucial. Reagents like methanol and hydroxylating agents (e.g., hydrogen peroxide) are commonly used.

    Assembly of the Oxane Ring: This step may involve glycosylation reactions, where a sugar moiety is attached to the core structure.

Industrial Production Methods

Industrial production of such complex molecules often relies on advanced techniques like:

    Biocatalysis: Using enzymes to catalyze specific reactions, enhancing selectivity and efficiency.

    Flow Chemistry: Continuous flow reactors can improve reaction control and scalability.

    Green Chemistry Approaches: Emphasizing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like thiols or amines.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Regeneration of hydroxyl groups.

    Substitution: Introduction of new functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

    Synthetic Chemistry: Used as a building block for more complex molecules.

Biology

    Enzyme Studies: Investigating enzyme interactions and mechanisms.

    Metabolic Pathways: Studying its role in various biochemical pathways.

Medicine

    Drug Development: Potential therapeutic applications due to its bioactivity.

    Pharmacokinetics: Understanding its absorption, distribution, metabolism, and excretion.

Industry

    Material Science: Applications in developing new materials with specific properties.

    Agriculture: Potential use in developing agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its hydroxyl and methoxy groups can form hydrogen bonds and other interactions, influencing biological pathways. The exact mechanism often involves modulation of enzyme activity or receptor binding, leading to downstream effects in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol
  • (2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol

Uniqueness

The presence of specific functional groups and the exact stereochemistry make this compound unique. Its combination of hydroxyl and methoxy groups, along with the tetrahydronaphthalene core, distinguishes it from other similar molecules. This uniqueness often translates to distinct biological activities and applications.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

124612-88-0

Molecular Formula

C26H34O11

Molecular Weight

522.5 g/mol

IUPAC Name

(3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C26H34O11/c1-34-18-7-12(4-5-16(18)29)21-15-9-17(30)19(35-2)8-13(15)6-14(10-27)22(21)26(36-3)25(33)24(32)23(31)20(11-28)37-26/h4-5,7-9,14,20-25,27-33H,6,10-11H2,1-3H3/t14-,20+,21-,22?,23+,24-,25+,26?/m0/s1

InChI Key

VRDFUQQTQIRXIH-WTCHXSQLSA-N

Isomeric SMILES

COC1=C(C=C2[C@@H](C([C@@H](CC2=C1)CO)C3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)C4=CC(=C(C=C4)O)OC)O

Canonical SMILES

COC1=C(C=C2C(C(C(CC2=C1)CO)C3(C(C(C(C(O3)CO)O)O)O)OC)C4=CC(=C(C=C4)O)OC)O

Origin of Product

United States

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